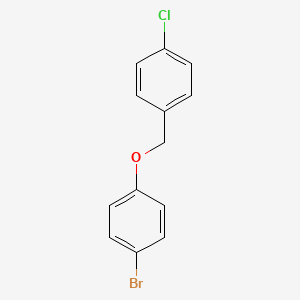

1-Bromo-4-((4-chlorobenzyl)oxy)benzene

Description

1-Bromo-4-((4-chlorobenzyl)oxy)benzene (C₁₃H₁₀BrClO, molar mass: 297.57 g/mol) is a halogenated aromatic ether featuring a bromine atom at the para position of the benzene ring and a 4-chlorobenzyloxy substituent. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for non-peptide CCR5 antagonists targeting HIV entry inhibition . Its structure enables versatile reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira) and functional group transformations, making it valuable in organic and medicinal chemistry.

Properties

IUPAC Name |

1-bromo-4-[(4-chlorophenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHOOFVDOQRUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-((4-chlorobenzyl)oxy)benzene can be synthesized through several methods, including:

Bromination: Starting with 4-((4-chlorobenzyl)oxy)benzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

Benzyl Ether Formation: The compound can also be synthesized by reacting 4-chlorobenzyl chloride with phenol under basic conditions to form the benzyl ether linkage.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions, ensuring precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-((4-chlorobenzyl)oxy)benzene can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form bromine dioxide or bromate.

Reduction: The compound can be reduced to form 1-bromo-4-((4-chlorobenzyl)hydroxy)benzene.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Bromine dioxide, bromate.

Reduction Products: 1-bromo-4-((4-chlorobenzyl)hydroxy)benzene.

Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-Bromo-4-((4-chlorobenzyl)oxy)benzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Bromo-4-((4-chlorobenzyl)oxy)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to 1-bromo-4-((4-chlorobenzyl)oxy)benzene, with differences in substituent positions, functional groups, and applications:

1-Bromo-2-((4-chlorobenzyl)oxy)benzene (CAS: 494772-51-9)

- Structure : Regioisomer of the target compound, with bromine and 4-chlorobenzyloxy groups at the 1- and 2-positions, respectively.

- Properties : Molar mass = 297.57 g/mol; stored at 2–8°C due to sensitivity .

- Applications: Limited evidence for pharmaceutical use; primarily a synthetic intermediate.

1-Bromo-4-(4-chlorobenzyl)benzene (Compound 2-64)

- Structure : Lacks the ether oxygen, with a direct 4-chlorobenzyl substitution.

- Synthesis : Prepared via Friedel-Crafts alkylation of 4-bromobenzyl alcohol with chlorobenzene (77% yield) .

- Properties : Isolated as a colorless oil; regioisomeric mixture (58:42 para:ortho) due to benzylation selectivity.

- Key Differences :

- Reactivity : The absence of an ether linkage reduces electron-withdrawing effects, altering its behavior in nucleophilic substitutions.

- Applications : Less commonly used in medicinal chemistry compared to ether-containing analogs.

5-Bromo-2-((4-chlorobenzyl)oxy)bromomethylbenzene (Intermediate III)

- Structure : Additional bromomethyl group at the 5-position of the benzene ring.

- Synthesis : Derived from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde via elimination, reduction, and bromination .

- Applications : Critical intermediate for CCR5 antagonist synthesis; bromomethyl group enables further functionalization (e.g., alkylation with piperidine derivatives) .

1-Bromo-2-chloro-4-phenoxybenzene (CAS: 1196395-12-6)

- Structure: Phenoxy group replaces benzyloxy, with bromine and chlorine at the 1- and 2-positions.

- Properties : Molar mass = 283.55 g/mol .

- Key Differences: Electronic Effects: The phenoxy group is less electron-withdrawing than 4-chlorobenzyloxy, influencing aromatic electrophilic substitution rates. Applications: No reported pharmaceutical use; likely employed in materials science or agrochemical synthesis.

4-Bromochlorobenzene (CAS: 106-39-8)

- Structure : Simpler dihalogenated benzene (Br at para, Cl at para).

- Properties : Molar mass = 191.45 g/mol; purity = 99.5% .

- Key Differences :

- Reactivity : Lacks functional groups for further derivatization, limiting utility in complex synthesis.

- Applications : Primarily a solvent or intermediate in polymer chemistry.

Biological Activity

1-Bromo-4-((4-chlorobenzyl)oxy)benzene, also known by its CAS number 446849-20-3, is a compound with significant potential in various biological applications. Its unique structure, featuring a bromine atom and a chlorobenzyl ether moiety, suggests possible interactions with biological systems that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, toxicity profiles, and relevant case studies.

This compound has the molecular formula CHBrClO and a molecular weight of 297.57 g/mol. The compound is characterized by the presence of halogen substituents, which are often linked to enhanced biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 297.57 g/mol |

| CAS Number | 446849-20-3 |

| Purity | ≥95% |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, halogenated phenolic compounds have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit enzymatic functions.

Case Study: Antibacterial Activity

A study examining various halogenated compounds reported that derivatives similar to this compound demonstrated significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong activity against these bacterial strains .

Table: Antibacterial Activity of Halogenated Compounds

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Compound X | 0.0039 | E. coli |

| Compound Y | 0.025 | E. coli |

Toxicity Profile

The toxicity of this compound has not been extensively documented; however, related brominated compounds have shown varying levels of toxicity in animal models. For example, acute toxicity studies on structurally similar brominated compounds revealed median lethal doses (LD50) ranging from 2,200 mg/kg to 3,200 mg/kg in rats .

Toxicological Findings

| Study Type | Result |

|---|---|

| Acute Oral Toxicity | LD50: 2,700 mg/kg (95% CI: 2,200−3,200 mg/kg) |

| Inhalation Toxicity | LC50: 18,000 mg/m³ (95% CI: 15,000−21,000 mg/m³) |

The biological activity of halogenated compounds like this compound is often attributed to their ability to interact with cellular targets through various mechanisms:

- Membrane Disruption : Halogenated compounds can integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : These compounds may inhibit critical enzymes involved in metabolic pathways within microorganisms.

- Reactive Oxygen Species (ROS) : Some halogenated compounds can induce oxidative stress in cells, further contributing to their antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.